molecular formula C8H4BrF2NO3 B1412914 3',4'-Difluoro-5'-nitrophenacyl bromide CAS No. 1803809-42-8

3',4'-Difluoro-5'-nitrophenacyl bromide

Cat. No. B1412914
CAS RN: 1803809-42-8
M. Wt: 280.02 g/mol
InChI Key: GOBMZHIRYLKVRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3',4'-Difluoro-5'-nitrophenacyl bromide (DFNPB), is a synthetic molecule used in organic synthesis and laboratory experiments. It is a brominated nitro compound and is a useful reagent for the synthesis of a variety of organic compounds. DFNPB has been used in the synthesis of a variety of organic compounds and is a commonly used reagent for organic synthesis.

Mechanism of Action

3',4'-Difluoro-5'-nitrophenacyl bromide is a brominated nitro compound and is a useful reagent for the synthesis of a variety of organic compounds. The mechanism of action of 3',4'-Difluoro-5'-nitrophenacyl bromide is thought to involve the nucleophilic substitution reaction, where the chlorine atoms are replaced by fluoride atoms. This reaction is typically carried out at room temperature and the reaction is complete after a few hours.
Biochemical and Physiological Effects
3',4'-Difluoro-5'-nitrophenacyl bromide has been used in a variety of scientific research applications, but has not been tested for its biochemical and physiological effects. Therefore, the biochemical and physiological effects of 3',4'-Difluoro-5'-nitrophenacyl bromide are not known.

Advantages and Limitations for Lab Experiments

The main advantage of using 3',4'-Difluoro-5'-nitrophenacyl bromide in laboratory experiments is that it is a relatively inexpensive reagent and is easily available. It is also relatively easy to use and can be used in a variety of organic synthesis reactions. The main limitation of using 3',4'-Difluoro-5'-nitrophenacyl bromide in laboratory experiments is that it is not very stable and can degrade over time.

Future Directions

The use of 3',4'-Difluoro-5'-nitrophenacyl bromide in scientific research is still in its early stages and there are many potential future directions for research. These include further research into the mechanism of action of 3',4'-Difluoro-5'-nitrophenacyl bromide, the development of new synthetic methods using 3',4'-Difluoro-5'-nitrophenacyl bromide, and the exploration of new applications for 3',4'-Difluoro-5'-nitrophenacyl bromide in organic synthesis. Additionally, further research into the biochemical and physiological effects of 3',4'-Difluoro-5'-nitrophenacyl bromide is needed. Finally, further research into the stability of 3',4'-Difluoro-5'-nitrophenacyl bromide is needed in order to optimize its use in laboratory experiments.

Scientific Research Applications

3',4'-Difluoro-5'-nitrophenacyl bromide has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including drugs, and as a reagent for organic synthesis. It has also been used in the synthesis of a variety of polymers, such as polyurethanes, and in the synthesis of a variety of other organic compounds.

properties

IUPAC Name

2-bromo-1-(3,4-difluoro-5-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2NO3/c9-3-7(13)4-1-5(10)8(11)6(2-4)12(14)15/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBMZHIRYLKVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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